Decane-2,9-dione

Übersicht

Beschreibung

Decane-2,9-dione (also known as 2,9-Decanedione or Dec-2,9-dione) is a versatile organic compound and is used in a variety of scientific research applications. It is a colorless, volatile liquid with a slight odor and a boiling point of 78°C. Dec-2,9-dione has been used as a reagent for organic synthesis, as a ligand for coordination chemistry, and as an intermediate in the production of pharmaceuticals, agrochemicals, and other industrial products.

Wissenschaftliche Forschungsanwendungen

1. Structural Analysis and Synthesis

- Decane-2,9-dione derivatives, such as 2,5,7,10-tetramethyl-2,4,8,10-tetraazabicyclo[4.4.0]decane-3,9-dione, have been synthesized and studied for their structural properties using techniques like X-ray diffraction analysis. These studies provide insights into the molecular configurations and bonding patterns of such compounds (Dekaprilevich et al., 1995).

2. Photochemical Behavior

- Research has been conducted on the photochemical behavior of certain this compound derivatives. For instance, the dimerisation of 1,3-dimethyl-8-oxabicyclo[5.3.0]dec-3-ene-2,9-dione was explored, revealing significant insights into the photo-induced reactions and thermal dimerization processes of such compounds (Barbosa et al., 1990).

3. Antimicrobial and Detoxification Applications

- This compound derivatives have been utilized in antimicrobial applications. For example, N-halamine-coated cotton with specific this compound derivatives showed significant efficacy against bacteria like Staphylococcus aureus and Escherichia coli, indicating potential in antimicrobial fabric treatment (Ren et al., 2009).

4. Impact in Organic Chemistry

- This compound and its derivatives play a significant role in the synthesis of various organic compounds. Their reactivity and structural characteristics are essential in developing new synthetic routes and molecules. For instance, research into the enantioselective synthesis of spirocyclic compounds using this compound derivatives has contributed to advancements in organic synthesis (Suemune et al., 1994).

5. Gas-Phase Oxidation Studies

- Studies on the gas-phase oxidation of n-decane have identified a range of hydroperoxides, ketenes, and diones, providing insights into the oxidation processes and intermediate products in combustion and atmospheric chemistry (Rodriguez et al., 2017).

Safety and Hazards

Decane-2,9-dione has been classified under GHS07. The hazard statements associated with it are H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Wirkmechanismus

Target of Action

Decane-2,9-dione has been identified as a promising inhibitor of the Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a key component of the necroptosis signaling pathway, a type of programmed cell death . This pathway is involved in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .

Mode of Action

The compound interacts with RIPK1 by inserting its benzyl groups into the bottom of a deep hydrophobic pocket in RIPK1, forming T-shaped π–π interactions with His136 . This interaction inhibits the function of RIPK1, thereby disrupting the necroptosis signaling pathway .

Biochemical Pathways

The necroptosis signaling pathway is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) . Downstream of death receptor signaling, serine/threonine kinases, RIPK1 and RIPK3, as well as mixed lineage kinase domain-like (MLKL), are key components in the necroptosis signaling pathway . By inhibiting RIPK1, this compound disrupts this pathway, potentially preventing the cell death and inflammation associated with necroptosis .

Result of Action

The inhibition of RIPK1 by this compound disrupts the necroptosis signaling pathway, potentially preventing the cell death and inflammation associated with necroptosis . This could have therapeutic implications for various diseases involving necroptosis, including inflammatory, neurodegenerative, infectious, and malignant diseases .

Eigenschaften

IUPAC Name |

decane-2,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-9(11)7-5-3-4-6-8-10(2)12/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUMJAVUEKNJIQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

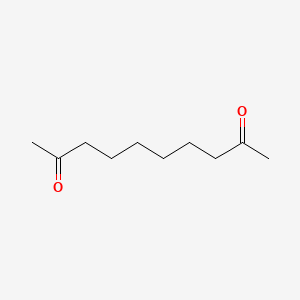

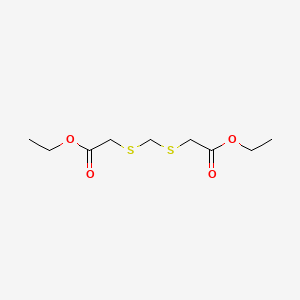

CC(=O)CCCCCCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20336939 | |

| Record name | decane-2,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20336939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16538-91-3 | |

| Record name | decane-2,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20336939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decane-2,9-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of converting Decane-2,9-dione to (Z,Z)-3,8-bis[1-(difluoroboryloxy)ethylidene]this compound as described in the research?

A1: The conversion of this compound to (Z,Z)-3,8-bis[1-(difluoroboryloxy)ethylidene]this compound, achieved through a multi-step synthesis involving enol acetate formation and reaction with a boron trifluoride-acetic acid complex, allows for the study of its crystal structure. [] This provides valuable insights into the molecular geometry and arrangement of the compound, contributing to a deeper understanding of its chemical properties and potential applications. [] You can find the details of this synthesis and the resulting crystal structure analysis in the paper "Crystal structure of (Z,Z)-3,8-bis[1-(difluoroboryloxy)ethylidene]decane- 2,9-dione, C10H14O2(C2H3OBF2)2". []

Q2: How is this compound typically synthesized, and what is its relevance in organic chemistry?

A2: this compound can be synthesized with a good yield (83%) by reacting octanedioic chloride with the magnesium enolate of diethyl malonate. [] This diketone serves as a valuable precursor in organic synthesis. For instance, it can be used to create bicyclo[4,3,1]this compound, a key intermediate in studying "anti-Bredt" alkenes, which are molecules that violate Bredt's Rule. [] This rule predicts the stability and likelihood of forming bridgehead double bonds in bridged ring systems. Therefore, this compound plays a crucial role in exploring the boundaries and exceptions to this fundamental principle in organic chemistry.

Q3: Can you describe the molecular structure of (Z,Z)-3,8-bis[1-(difluoroboryloxy)ethylidene]this compound based on the provided data?

A3: (Z,Z)-3,8-bis[1-(difluoroboryloxy)ethylidene]this compound crystallizes in the monoclinic system with the space group P\2\/n. [] The unit cell dimensions are a = 7.691(1) Å, b = 11.482(2) Å, c = 9.997(1) Å, and β = 106.22(1)°. [] The crystal structure reveals the specific arrangement of atoms within the molecule, including bond lengths, angles, and intermolecular interactions. This information is crucial for understanding the compound's physical properties, such as melting point and solubility.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B1268067.png)

![8-Azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1268068.png)